α-L-ラムノース

概要

説明

L-ラムノース一水和物は、自然界に存在するデオキシ糖であり、主にL-ラムノース (6-デオキシ-L-マンノース) のL-型として見られます。 これは、多くの植物細胞壁と細菌細胞壁の成分であり、それらの構造的完全性と病原性に寄与しています 。 この糖は、植物由来のさまざまな配糖体にも存在し、さまざまな科学的および産業的用途で使用されています。

2. 製法

合成経路と反応条件: L-ラムノース一水和物は、水またはエタノールから結晶化することができます。 メタノール (90%) と水 (10%) の溶液を蒸発させることで、一水和物として容易に結晶化します .

工業的製造方法: 工業的には、L-ラムノースは、セイヨウクロウメモドキ、ウルシ、ウンカリア属の植物など、天然資源から抽出されることが多いです。 また、特定の微細藻類や細菌によっても生成されます 。 抽出プロセスは、一般的に、ラムノース含有多糖の加水分解、続いて精製と結晶化を伴います。

3. 化学反応解析

反応の種類: L-ラムノース一水和物は、次のようなさまざまな化学反応を起こします。

酸化: L-ラムノースは、酸化されてラムノン酸を生成することができます。

還元: ラムニトールを生成するために還元することができます。

置換: L-ラムノースは、グリコシル化反応に参加して、配糖体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、硝酸と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: グリコシル化反応は、酸や酵素などの触媒を使用することが多いです。

主な生成物:

酸化: ラムノン酸。

還元: ラムニトール。

置換: 置換基によって異なるさまざまな配糖体。

4. 科学研究における用途

L-ラムノース一水和物は、科学研究において幅広い用途があります。

科学的研究の応用

L-Rhamnose monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the production of furanones, which are important in flavor chemistry.

Biology: Utilized in the study of bacterial cell wall structures and their biosynthetic pathways.

Medicine: Employed in cancer immunotherapies as L-Rhamnose conjugated immunogens.

Industry: Used as a sweetening agent and in the production of flavors during food preparation.

作用機序

L-ラムノースは、ヒトに吸収されませんが、腸内細菌によって発酵されます。 L-ラムノースの補充は、胃の排泄を遅らせます 。 細菌では、L-ラムノースはRhaT輸送系によって取り込まれ、イソメラーゼ (RhaA) によってL-ラムヌロースに変換され、次にキナーゼ (RhaB) によってリン酸化されます。 生成されたラムヌロース-1-リン酸は、アルドラーゼ (RhaD) によって、ジヒドロキシアセトンリン酸とL-乳酸アルデヒドに分解されます .

生化学分析

Biochemical Properties

Alpha-L-Rhamnose is involved in several biochemical reactions, primarily through its interaction with specific enzymes and proteins. One of the key enzymes that interact with Alpha-L-Rhamnose is alpha-L-rhamnosidase, which hydrolyzes the terminal alpha-L-Rhamnose residues from various natural glycosides . This enzyme is found in animals, plants, and microorganisms and plays a significant role in the degradation of rhamnose-containing compounds. Additionally, Alpha-L-Rhamnose interacts with glycosyltransferases, which are responsible for the transfer of sugar moieties to various substrates, influencing the synthesis of glycoproteins and glycolipids .

Cellular Effects

Alpha-L-Rhamnose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, Alpha-L-Rhamnose is involved in the catabolic pathway, where it is converted into dihydroxyacetone phosphate and L-lactaldehyde, which are further metabolized for energy production . In plant cells, Alpha-L-Rhamnose is a component of pectin, a polysaccharide that contributes to cell wall structure and rigidity. The presence of Alpha-L-Rhamnose in pectin influences cell wall remodeling and plant growth .

Molecular Mechanism

At the molecular level, Alpha-L-Rhamnose exerts its effects through specific binding interactions with enzymes and proteins. For instance, alpha-L-rhamnosidase binds to the non-reducing end of Alpha-L-Rhamnose, catalyzing its hydrolysis . This interaction involves the formation of a glycosidic bond between the enzyme and the sugar molecule, leading to the cleavage of the rhamnose residue. Additionally, Alpha-L-Rhamnose can act as a substrate for glycosyltransferases, which transfer the sugar moiety to various acceptor molecules, influencing the synthesis of complex carbohydrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alpha-L-Rhamnose can change over time due to its stability and degradation. Alpha-L-Rhamnose is relatively stable under physiological conditions, but it can undergo degradation in the presence of specific enzymes such as alpha-L-rhamnosidase . Long-term studies have shown that the presence of Alpha-L-Rhamnose can influence cellular functions, including cell growth and differentiation, over extended periods .

Dosage Effects in Animal Models

The effects of Alpha-L-Rhamnose vary with different dosages in animal models. At low doses, Alpha-L-Rhamnose is generally well-tolerated and can be metabolized efficiently. At high doses, it may exhibit toxic or adverse effects, including gastrointestinal disturbances and metabolic imbalances . Threshold effects have been observed, where a certain concentration of Alpha-L-Rhamnose is required to elicit a biological response, beyond which the effects may plateau or become detrimental .

Metabolic Pathways

Alpha-L-Rhamnose is involved in several metabolic pathways, including the rhamnose catabolic pathway in bacteria. This pathway involves the enzymes L-rhamnose isomerase, L-rhamnulose kinase, and L-rhamnulose-1-phosphate aldolase, which convert Alpha-L-Rhamnose into dihydroxyacetone phosphate and L-lactaldehyde . These intermediates are further metabolized to produce energy and other essential metabolites. In plants, Alpha-L-Rhamnose is a component of pectin biosynthesis, contributing to cell wall structure and function .

Transport and Distribution

Within cells and tissues, Alpha-L-Rhamnose is transported and distributed through specific transporters and binding proteins. In bacterial cells, transporters such as RhaT facilitate the uptake of Alpha-L-Rhamnose from the extracellular environment into the cytoplasm . In plant cells, Alpha-L-Rhamnose is incorporated into pectin and other polysaccharides, influencing its localization and accumulation within the cell wall .

Subcellular Localization

The subcellular localization of Alpha-L-Rhamnose is influenced by targeting signals and post-translational modifications. In bacterial cells, Alpha-L-Rhamnose is primarily localized in the cytoplasm, where it participates in metabolic pathways . In plant cells, Alpha-L-Rhamnose is found in the cell wall as a component of pectin, contributing to cell wall structure and function . The localization of Alpha-L-Rhamnose within specific cellular compartments can affect its activity and interactions with other biomolecules.

準備方法

Synthetic Routes and Reaction Conditions: L-Rhamnose monohydrate can be crystallized from water or ethanol. It crystallizes easily as the monohydrate by evaporating a solution in methanol (90%) and water (10%) .

Industrial Production Methods: In industrial settings, L-Rhamnose is often extracted from natural sources such as buckthorn, poison sumac, and plants of the genus Uncaria. It is also produced by certain microalgae and bacteria . The extraction process typically involves hydrolysis of rhamnose-containing polysaccharides followed by purification and crystallization.

化学反応の分析

Types of Reactions: L-Rhamnose monohydrate undergoes various chemical reactions, including:

Oxidation: L-Rhamnose can be oxidized to produce rhamnonic acid.

Reduction: It can be reduced to produce rhamnitol.

Substitution: L-Rhamnose can participate in glycosylation reactions to form glycosides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Glycosylation reactions often use catalysts like acids or enzymes.

Major Products:

Oxidation: Rhamnonic acid.

Reduction: Rhamnitol.

Substitution: Various glycosides depending on the substituent group.

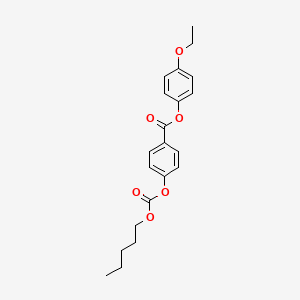

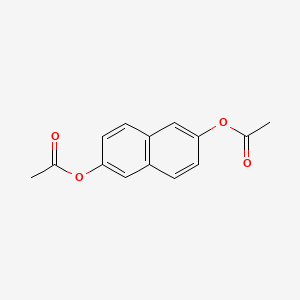

類似化合物との比較

L-ラムノース一水和物は、そのデオキシ糖構造と、植物と細菌の両方の細胞壁に存在するという点でユニークです。 類似の化合物には次のものがあります。

L-フコース: ヒトの糖タンパク質に見られる別のデオキシ糖。

L-アラビノース: 植物多糖に見られるペントース糖。

D-マンノース: ヒトの代謝に関与するヘキソース糖。

特性

IUPAC Name |

(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-HGVZOGFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331435 | |

| Record name | alpha-L-Rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6014-42-2 | |

| Record name | α-L-Rhamnose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-L-Rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-RHAMNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0E04Y9M7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

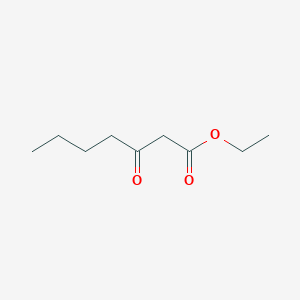

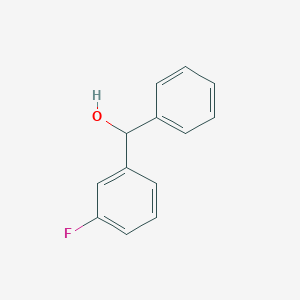

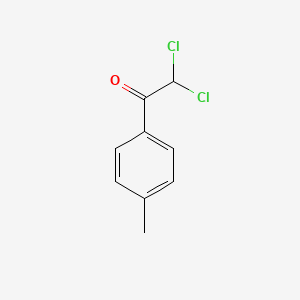

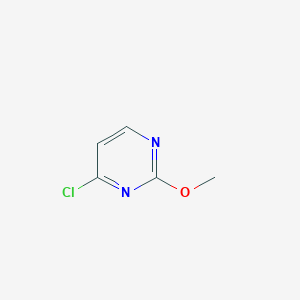

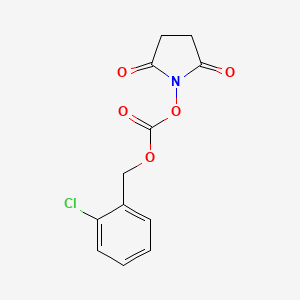

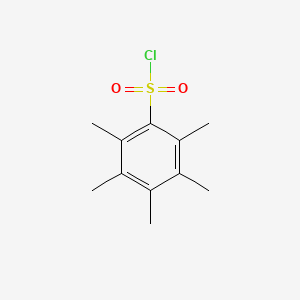

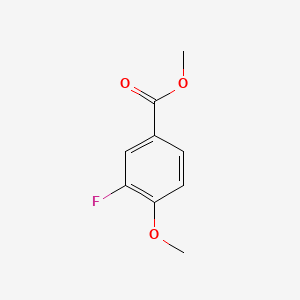

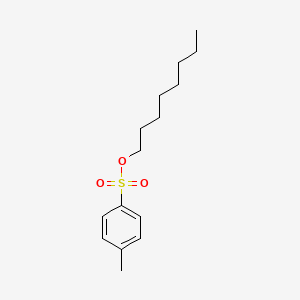

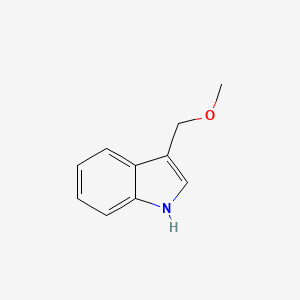

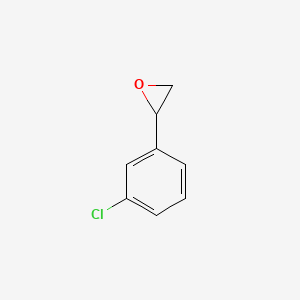

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of α-L-rhamnose?

A1: α-L-Rhamnose has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

Q2: How is the structure of α-L-rhamnose elucidated?

A2: Techniques like NMR spectroscopy, methylation analysis, and periodate oxidation are commonly employed to determine the structure of α-L-rhamnose-containing compounds [].

Q3: How does α-L-rhamnose contribute to bacterial antigenicity?

A3: α-L-Rhamnose is a key component of lipopolysaccharides (LPS) in various bacteria, including Mycobacterium [, , , ], Pseudomonas [, ], and Streptococcus []. These LPS molecules act as antigens, eliciting immune responses in the host. Modifications in the α-L-rhamnose residues within the LPS structure can alter the antigenic properties of the bacteria [, ].

Q4: Are there human monoclonal antibodies that specifically recognize α-L-rhamnose?

A4: Yes, human monoclonal antibodies, such as MH-4H7 and KN-2B11, have been shown to bind specifically to the outer core region of Pseudomonas aeruginosa LPS, recognizing α-L-rhamnose residues as part of their epitope [].

Q5: Can α-L-rhamnose act as a ligand for cellular receptors?

A5: Research suggests that human granulocytes express surface lectins that specifically recognize α-L-rhamnose. These lectins mediate interactions with other cells and their expression is modulated by factors like GM-CSF [].

Q6: What is the role of α-L-rhamnose in the phenolic glycolipid of Mycobacterium leprae?

A6: The phenolic glycolipid I of Mycobacterium leprae, a key antigen in leprosy, contains a specific trisaccharide unit where α-L-rhamnose residues are present. The 3,6-di-O-methyl-β-D-glucopyranosyl-(1→4)-2,3-di-O-methyl-α-L-rhamnopyranosyl-(1→2)-3-O-methyl-α-L-rhamnopyranose trisaccharide has been synthesized, and its role in antibody binding has been investigated [, ].

Q7: How does α-L-rhamnose contribute to the antifungal activity of avenacosides?

A7: Avenacosides, antifungal compounds found in oat leaves, contain α-L-rhamnose as part of their structure. The removal of this sugar by fungal α-rhamnosidases abolishes the antifungal activity of these compounds [].

Q8: What is the role of α-L-rhamnose in the biosynthesis of the group B Streptococcus polysaccharide?

A8: α-L-Rhamnose is a major component of the group-specific antigen polysaccharide in group B Streptococcus. This polysaccharide is composed of four different oligosaccharide units, all linked by a phosphodiester bond involving α-L-rhamnose-containing units [].

Q9: Can α-L-rhamnose be used for the development of diagnostic tools?

A9: Synthetic antigens containing α-L-rhamnose, like the neoglycoprotein TB-NT-P-BSA, show promise as tools for the serodiagnosis of diseases like tuberculosis []. Additionally, understanding the role of α-L-rhamnose in bacterial antigens can aid in developing more effective vaccines and diagnostic tests.

Q10: How can α-L-rhamnose be used in drug delivery?

A10: α-L-Rhamnose-recognizing lectins, found on the surface of certain cells like keratinocytes [], could potentially be exploited for targeted drug delivery. By conjugating drugs to α-L-rhamnose, it might be possible to direct them specifically to cells expressing these lectins [].

Q11: How is computational chemistry used to study α-L-rhamnose?

A11: DFT calculations have been employed to investigate the conformational behavior of α-L-rhamnose-1-phosphate analogues and their potential as mimics for the natural compound []. This approach can help understand the structural features impacting its biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。